Product packaging for 2-(Tetrahydrothiopyran-4-yl)ethylamine(Cat. No.:CAS No. 1262410-73-0)

2-(Tetrahydrothiopyran-4-yl)ethylamine

Cat. No.: B2736310
CAS No.: 1262410-73-0
M. Wt: 145.26
InChI Key: UCNCEWRKAYFRPO-UHFFFAOYSA-N
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Description

Contextual Significance of Thiopyran-Derived Amines in Organic Chemistry

Thiopyran-derived amines are a class of organic compounds that incorporate a six-membered sulfur-containing heterocycle, the thiopyran ring, appended with an amine functional group. These structures are of significant interest to organic chemists due to the influence of the sulfur heteroatom on the ring's conformation and reactivity. The replacement of an oxygen atom in the analogous pyran ring with sulfur introduces distinct electronic and steric properties, which can profoundly impact the molecule's interactions with biological targets. rsc.org

The synthesis of thiopyran derivatives is an active area of research, with various methodologies being developed to construct these heterocyclic systems. These methods often involve multi-component reactions and cycloadditions, allowing for the creation of a diverse library of thiopyran-based molecules. researchgate.netnih.gov The resulting compounds serve as versatile building blocks in the synthesis of more complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. researchgate.net

Rationale for Comprehensive Academic Investigation of 2-(Tetrahydrothiopyran-4-yl)ethylamine

The academic and industrial focus on this compound is driven by the therapeutic potential often associated with thiopyran-containing molecules. Thiopyran derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiparasitic properties. nih.gov The specific combination of the tetrahydrothiopyran (B43164) ring and an ethylamine (B1201723) side chain in the target molecule presents a unique pharmacophore that warrants thorough investigation.

The rationale for its comprehensive study is further supported by the established importance of heterocyclic amines in drug discovery. nih.gov The amine group can be readily modified to generate a library of derivatives, allowing for the systematic exploration of structure-activity relationships. The tetrahydrothiopyran moiety provides a conformationally restricted scaffold that can enhance binding affinity and selectivity for specific biological targets.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound encompass several key areas. A fundamental aspect of this research is the development and optimization of synthetic routes to access the compound and its derivatives in an efficient and stereocontrolled manner. This includes the exploration of novel catalytic systems and reaction conditions.

Furthermore, a significant focus is placed on the comprehensive characterization of the physicochemical properties of this compound. This involves detailed spectroscopic analysis and the determination of key parameters that govern its behavior in various chemical and biological environments.

A major thrust of the research is the evaluation of the biological activity of this compound and its analogs. This includes screening for potential therapeutic applications, such as their use as enzyme inhibitors or receptor modulators. The overarching goal is to elucidate the structure-activity relationships that govern the biological effects of this class of compounds, thereby guiding the design of new and more potent therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS B2736310 2-(Tetrahydrothiopyran-4-yl)ethylamine CAS No. 1262410-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thian-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNCEWRKAYFRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemo Selective Derivatization of 2 Tetrahydrothiopyran 4 Yl Ethylamine

Established Synthetic Pathways for the 2-(Tetrahydrothiopyran-4-yl)ethylamine Core Structure

The construction of the this compound core structure is central to accessing its derivatives. Synthetic strategies often commence from readily available precursors, such as tetrahydrothiopyran-4-one (B549198).

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogues.

A convergent approach would involve the synthesis of the tetrahydrothiopyran (B43164) ring and the ethylamine (B1201723) side chain separately, followed by their coupling. For instance, a suitable tetrahydrothiopyran-4-yl electrophile could be reacted with a nucleophilic two-carbon amine synthon.

A divergent strategy , which is often more efficient for creating a library of related compounds, would start with a common intermediate that can be elaborated into various derivatives. nih.gov A key divergent intermediate is tetrahydrothiopyran-4-one . This ketone can be transformed into the target ethylamine through several multi-step sequences. One common method is the Knoevenagel condensation with a protected cyanoacetic acid derivative, followed by reduction of the double bond and the nitrile group. Another approach involves a Wittig-type reaction to introduce the two-carbon side chain, followed by functional group transformations to install the amino group.

Optimization of Reaction Conditions for this compound Preparation

A crucial step in the synthesis of this compound from tetrahydrothiopyran-4-one is the introduction of the two-carbon amine side chain, often achieved through reductive amination . nih.govorganic-chemistry.org This reaction typically involves the condensation of the ketone with a protected aminoacetaldehyde or a related two-carbon nitrogen-containing nucleophile to form an imine or enamine intermediate, which is then reduced in situ.

The optimization of reductive amination conditions is critical for achieving high yields and purity. Key parameters that are often varied include the choice of reducing agent, solvent, temperature, and pH.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptionsRationale
Reducing Agent Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (STAB), Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ru) nih.govorganic-chemistry.orgThe reactivity and selectivity of the reducing agent are crucial. Milder reagents like NaBH₃CN and STAB are often preferred as they selectively reduce the iminium ion in the presence of the ketone.
Solvent Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (ACN)The solvent must be compatible with both the reactants and the reducing agent and can influence reaction rates and selectivities.
Temperature -10 °C to 50 °C nih.govLower temperatures can improve selectivity and minimize side reactions, while higher temperatures can accelerate the reaction rate.
pH Acidic to neutralThe formation of the iminium ion intermediate is often acid-catalyzed. However, the stability of the reducing agent and the reactants must be considered.
Ammonia (B1221849) Source Aqueous ammonia, Ammonium (B1175870) acetate, Ammonium formate (B1220265) nih.govorganic-chemistry.orgThe choice of ammonia source can affect the equilibrium of imine formation and the overall reaction efficiency.

For instance, a study on the reductive amination of ketones to primary amines using a cobalt catalyst highlighted the importance of the ammonia concentration, with a 32% aqueous solution providing optimal results. nih.gov The reaction conditions were optimized to 50 °C and 10 bar of hydrogen pressure. nih.gov

Functionalization and Derivatization Approaches for this compound

Once the this compound core is synthesized, its functional groups, the primary amino group and the tetrahydrothiopyran ring, can be selectively modified to generate a diverse range of derivatives.

Regioselective Functionalization of the Amino Group

The primary amino group of this compound is a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes or ketones. nih.govresearchgate.netresearchgate.netgoogle.com The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent to form amides. rsc.orgbath.ac.ukresearchgate.net This reaction is generally high-yielding and allows for the introduction of a wide variety of functional groups.

Table 2: Common Reagents for N-Alkylation and N-Acylation

ReactionReagent ClassExamples
N-Alkylation Alkyl HalidesMethyl iodide, Benzyl bromide
Aldehydes/Ketones (Reductive Amination)Formaldehyde, Acetone
N-Acylation Acid ChloridesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Succinic anhydride
Carboxylic Acids (with coupling agents)Benzoic acid with EDCI/HOBt

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure analogues of this compound can be achieved through several stereoselective strategies. If a chiral center is introduced at the carbon bearing the amino group, this would result in chiral analogues.

One approach involves the use of a chiral auxiliary . For example, Ellman's sulfinamide can be condensed with tetrahydrothiopyran-4-one to form a chiral sulfinylimine, which can then be reacted with a nucleophile to introduce the second carbon of the ethylamine side chain diastereoselectively. mdpi.com Subsequent removal of the chiral auxiliary would yield the chiral amine.

Another strategy is the use of chiral catalysts in the reductive amination step. mdpi.com Asymmetric hydrogenation of the imine intermediate using a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium complexes with chiral ligands) can provide access to enantiomerically enriched amines. mdpi.com Biocatalysis, using enzymes such as reductive aminases, also presents a green and highly stereoselective alternative for the synthesis of chiral amines. nih.gov

Modifications and Substitutions on the Tetrahydrothiopyran Ring System

The tetrahydrothiopyran ring itself can be a target for modification, allowing for the synthesis of a wider range of analogues.

One common modification is the oxidation of the sulfur atom . The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This transformation alters the electronic properties and the steric bulk of the heterocyclic ring.

Ring substitution can be achieved by starting with a substituted tetrahydrothiopyran-4-one precursor. researchgate.netkaznu.kzresearchgate.net For instance, α-alkylation of tetrahydrothiopyran-4-one can introduce substituents adjacent to the carbonyl group, which will be carried through the synthesis to the final ethylamine product. researchgate.net Furthermore, functionalization of the thiophene (B33073) ring in precursor molecules, prior to the formation of the tetrahydrothiopyran ring, can also be a viable strategy. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and Related Derivatives

The growing emphasis on environmental protection and sustainability has propelled the integration of green chemistry principles into modern organic synthesis. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of complex heterocyclic molecules, such as this compound, presents a valuable opportunity to apply these principles to create more efficient, economical, and environmentally benign manufacturing routes. While specific green synthetic routes for this compound are not extensively documented in current literature, the principles can be effectively applied by drawing parallels from the synthesis of related tetrahydrothiopyran, thiophene, and other heterocyclic structures. Key areas of focus include maximizing atom economy, employing safer solvents and catalysts, utilizing alternative energy sources, and exploring renewable feedstocks.

Atom Economy and Efficient Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Reactions with poor atom economy generate significant waste, whereas highly atom-economical reactions, such as additions and rearrangements, are preferred. primescholars.comscranton.edu

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. researchgate.net For instance, efficient one-pot, five-component reactions have been developed for the synthesis of complex spiro[indoline-3,4′-thiopyran] derivatives, showcasing how MCR strategies can build complex heterocyclic systems with minimal waste. researchgate.net Similarly, cycloaddition reactions, like the Diels-Alder reaction, are noted for their exceptional atom economy, often incorporating all reactant atoms into the product. jocpr.comnih.gov

Applying this to the synthesis of this compound, a key precursor is often tetrahydrothiopyran-4-one. Greener routes to this intermediate could be envisioned through catalytic, atom-economical sequences. For example, a rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate-addition provides a one-pot process to access tetrahydrothiopyran-4-ones, representing a more atom-efficient alternative to multi-step classical methods. researchgate.net

Table 1: Comparison of Atom Economy in Different Reaction Types This table provides a conceptual comparison of reaction types and their general adherence to the principle of atom economy.

Reaction TypeGeneral Atom EconomyByproduct GenerationRelevance to Heterocyclic Synthesis
Addition (e.g., Hydrogenation, Diels-Alder) Excellent (Often 100%)None or minimalFormation of saturated rings; construction of cyclic backbones. jocpr.com
Rearrangement Excellent (100%)NoneIsomerization and structural modification of intermediates. scranton.edu
Substitution Moderate to PoorStoichiometric byproductsIntroduction of functional groups; often generates salt waste. primescholars.com
Elimination PoorStoichiometric byproductsCreation of double bonds; generates waste like water or salts.
Multicomponent Reactions (MCRs) Good to ExcellentMinimalRapid assembly of complex structures like thiopyrans from simple precursors. researchgate.netresearchgate.net

Safer Solvents and Catalysis

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of environmentally benign solvents such as water, supercritical fluids, or deep eutectic solvents. For example, a sustainable synthesis of 2-aminothiophenes, which are structurally related to the target compound, was achieved using water as the solvent under catalyst-free conditions with ultrasound activation. nih.gov Another approach utilized a deep eutectic solvent made from choline (B1196258) chloride and urea, which is biodegradable and non-toxic, for a Gewald synthesis of 2-aminothiophenes. nih.gov

The choice of catalyst is also critical. Green methodologies favor reusable, non-toxic catalysts over stoichiometric reagents.

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Barium aluminate nano-powders have been shown to be an efficient and eco-friendly catalyst for synthesizing various thiopyran derivatives. researchgate.net

Biocatalysts: Enzymes and whole-cell systems operate under mild conditions (temperature and pH) in aqueous media, offering high selectivity and reducing the need for protecting groups. The use of chitosan-based hydrogels as recyclable biocatalysts has proven effective in the eco-friendly synthesis of thiazole (B1198619) derivatives. mdpi.com

Natural Catalysts: Readily available and non-toxic materials can also serve as catalysts. In one innovative approach, Red Sea sand was used as a natural, reusable catalyst for the solvent-free synthesis of tetrahydrobenzo[b]pyran derivatives. idosi.org

Energy-Efficient Synthesis

Minimizing energy consumption is another cornerstone of green chemistry. Alternative energy sources like microwave and ultrasound irradiation can significantly enhance reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.net These techniques can also enable solvent-free reactions, further boosting the green credentials of a synthetic process. A notable example is the highly efficient, solvent-free, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives under microwave irradiation, which proceeds in good to excellent yields. idosi.org Such methods could potentially be adapted for key steps in the synthesis of this compound, such as the formation of the tetrahydrothiopyran ring or the introduction of the ethylamine side chain, to reduce reaction times and energy usage.

Table 2: Research Findings on Green Synthesis of Tetrahydrothiopyran Analogs and Related Heterocycles This table summarizes and compares findings from various studies on green synthetic methodologies applicable to related heterocyclic compounds.

Heterocyclic ProductMethodCatalyst / MediumConditionsKey Green Advantage(s)Reference(s)
Tetrahydrobenzo[b]pyran derivatives Three-component reactionRed Sea SandMicrowave, Solvent-freeReusable natural catalyst, energy efficiency, no solvent waste. idosi.org
(Z)-Tetrahydrothiophene derivatives Intramolecular cycloadditionNone (Transition-metal-free)EtOCS2K (odorless sulfur source)Avoidance of toxic metal catalysts, use of a safer reagent. rsc.org
2-Aminothiophene derivatives Gewald reactionCholine chloride/urea (Deep Eutectic Solvent)80 °CUse of a biodegradable and non-toxic solvent system. nih.gov
Thiazole derivatives Hantzsch thiazole synthesisChitosan Hydrogel (Biocatalyst)Ultrasonic irradiationRecyclable biocatalyst, mild conditions, energy efficiency. mdpi.com
Tetrahydropyran (B127337) (THP) Hydrogenation of DihydropyranNi/SiO2Continuous flow reactorSynthesis from a biomass-derived precursor (furfural). rsc.org

Use of Renewable Feedstocks

The majority of starting materials in the chemical industry are derived from finite petrochemical resources. A key goal of green chemistry is to shift towards the use of renewable feedstocks, such as biomass. researchgate.net While the direct synthesis of this compound from renewable resources is not yet established, progress in related areas is promising. For example, tetrahydropyran (THP), the oxygen analog of tetrahydrothiopyran, has been successfully synthesized from furfural, a platform chemical derived from renewable biomass. rsc.org This demonstrates the feasibility of producing saturated heterocyclic rings from non-fossil fuel sources. Future research could explore pathways to sulfur-containing heterocycles from bio-based precursors, potentially involving the conversion of biomass-derived furans or polyols, thus creating a truly sustainable lifecycle for these valuable chemical entities. mdpi.comnih.gov

Iii. Mechanistic Studies of 2 Tetrahydrothiopyran 4 Yl Ethylamine Reactivity

Fundamental Reaction Pathways Involving the Amine Functionality

The primary amine group in 2-(tetrahydrothiopyran-4-yl)ethylamine is a key site for a variety of chemical transformations typical of alkylamines. As a nucleophile, the lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic centers.

Common reactions involving the amine functionality include:

Acylation: The amine group reacts with acylating agents such as acid chlorides and anhydrides to form corresponding amides. This reaction is fundamental in peptide synthesis and the modification of biomolecules.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. libretexts.org The progressive alkylation can be controlled to achieve the desired degree of substitution.

Schiff Base Formation: In an acid-catalyzed reaction, the primary amine condenses with aldehydes or ketones to form imines, also known as Schiff bases. eijppr.comnih.gov This reversible reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration. eijppr.com The stability of the resulting imine is influenced by the electronic and steric properties of the substituents on both the amine and the carbonyl compound. eijppr.com

Sulfonylation: The amine can react with sulfonyl chlorides to produce sulfonamides. libretexts.org This reaction is important in the synthesis of sulfa drugs and other biologically active molecules. libretexts.org

The nucleophilicity of the amine can be modulated by the pH of the reaction medium. At low pH, the amine is protonated to form an ammonium salt, which is not nucleophilic. libretexts.org Conversely, at high pH, the concentration of the free amine is maximized, favoring nucleophilic attack.

Table 1: Overview of Fundamental Amine Reactions
Reaction TypeReactantProductKey Features
AcylationAcid Chloride/AnhydrideAmideForms a stable amide bond.
AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium SaltCan lead to multiple alkylations. libretexts.org
Schiff Base FormationAldehyde/KetoneImine (Schiff Base)Acid-catalyzed and reversible. eijppr.comnih.gov
SulfonylationSulfonyl ChlorideSulfonamideForms a stable sulfonamide linkage. libretexts.org

Role of the Thiopyran Moiety in Chemical Transformations of this compound

The tetrahydrothiopyran (B43164) ring is not merely a passive scaffold but actively influences the chemical reactivity of the molecule. Its role can be understood through several key aspects:

Electronic Effects of the Sulfur Atom: The sulfur atom, being more polarizable than carbon, can influence the electron distribution within the molecule. It can participate in through-space and through-bond interactions, potentially affecting the reactivity of the adjacent ethylamine (B1201723) side chain. The sulfur atom's lone pairs can also engage in non-covalent interactions, such as hydrogen bonding, which can be crucial in directing intermolecular associations and influencing reaction pathways. nih.gov Theoretical studies on related sulfur-containing heterocycles have shown that sulfur substitution can alter the electronic properties of a molecule, affecting its charge transport abilities. e-asct.org

Conformational Constraints: The chair conformation of the tetrahydrothiopyran ring imposes steric constraints that can influence the approach of reagents to the amine functionality. The orientation of the ethylamine side chain (axial vs. equatorial) can affect its accessibility and reactivity. This conformational rigidity is a valuable feature in drug design, as it can lead to higher selectivity for biological targets.

Participation in Ring-Opening Reactions: While the saturated tetrahydrothiopyran ring is generally stable, under certain conditions, it can undergo ring-opening reactions. For instance, related tetrahydrothiopyran-4-one (B549198) derivatives are known to undergo facile ring-opening through β-sulfur elimination. researchgate.net Although the ethylamine derivative is not a ketone, the possibility of reactions involving the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone, could activate the ring towards subsequent transformations.

Influence on Physicochemical Properties: The presence of the sulfur-containing ring impacts the molecule's lipophilicity and metabolic stability. The thiopyran moiety generally increases lipophilicity compared to its oxygenated analog (tetrahydropyran), which can enhance properties like membrane permeability. The saturated ring structure is also typically more resistant to metabolic degradation than aromatic systems.

Table 2: Influence of the Thiopyran Moiety on Reactivity
FeatureDescriptionImpact on Reactivity
Sulfur Atom Electronegativity and PolarizabilityThe sulfur atom possesses lone pairs and is more polarizable than carbon. nih.govCan influence the electronic environment of the amine group and participate in non-covalent interactions. nih.gov
Conformational RigidityThe chair conformation of the ring restricts the spatial arrangement of the ethylamine side chain. Provides steric hindrance that can lead to stereoselective reactions and enhanced target specificity in a biological context.
Potential for Ring-OpeningRelated thiopyranones can undergo ring-opening reactions. researchgate.netOxidation of the sulfur atom could potentially activate the ring for further transformations.

Catalytic Activity and Ligand Properties of this compound in Organic Reactions

The bifunctional nature of this compound, possessing both a Lewis basic amine group and a sulfur atom with lone pairs, makes it an interesting candidate as a ligand in coordination chemistry and as a potential organocatalyst.

Ligand Properties: The amine nitrogen and the thiopyran sulfur can both act as donor atoms to coordinate with metal centers. This allows the molecule to function as a bidentate ligand, forming stable chelate complexes with various transition metals. The coordination chemistry of similar thioether-containing amino acids has been explored, demonstrating the formation of unique coordination polymers with interesting optical properties. nih.gov The chiral nature of some of these ligands can be exploited in asymmetric catalysis. nih.gov The formation of complexes with metals like copper(I) highlights the affinity of the thioether sulfur for soft metal ions. nih.gov

Catalytic Activity: As an amine, this compound can function as a base catalyst in a variety of organic reactions. For instance, it can catalyze condensation reactions, such as the Knoevenagel condensation, by deprotonating active methylene (B1212753) compounds. It can also act as a nucleophilic catalyst, similar to 4-(dimethylamino)pyridine (DMAP), in acylation and silylation reactions. semanticscholar.org The thiopyran moiety could potentially modulate the catalytic activity and selectivity through steric effects or by secondary interactions with the substrate or transition state. While direct catalytic applications of this specific compound are not extensively documented, the broader class of pyran and thiopyran derivatives has been utilized in the synthesis of various heterocyclic compounds, often with the aid of nanocatalysts. scielo.org.zanih.govresearchgate.netsamipubco.com

Table 3: Potential Catalytic and Ligand Applications
ApplicationFunctional Group(s) InvolvedPotential RoleExamples from Related Compounds
Coordination LigandAmine (N-donor), Thioether (S-donor)Bidentate ligand for transition metals.Formation of copper(I)-thioether coordination complexes with chiral amino acids containing a tetrahydrothiophene (B86538) ring. nih.gov
Base CatalystAmineCatalyst for condensation reactions.Amines are commonly used as base catalysts in reactions like the Knoevenagel condensation.
Nucleophilic CatalystAmineCatalyst for acylation and silylation reactions.Analogous to the catalytic activity of 4-(dimethylamino)pyridine (DMAP). semanticscholar.org

Iv. Applications of 2 Tetrahydrothiopyran 4 Yl Ethylamine As a Building Block and Precursor in Advanced Chemical Synthesis

Utilization in Heterocyclic Synthesis and Ring Annulation Reactions

The primary ethylamine (B1201723) group of 2-(Tetrahydrothiopyran-4-yl)ethylamine serves as a key functional handle for the construction of new heterocyclic rings. While syntheses of fused thiopyran systems often start from precursors like tetrahydro-4H-thiopyran-4-one, the ethylamine derivative provides a direct route for annulation reactions where a nitrogen atom is incorporated into the new ring system. nih.govresearchgate.net The nucleophilic nature of the amine allows it to participate in a variety of cyclization and condensation reactions with suitable bifunctional electrophiles.

One of the most common strategies in heterocyclic synthesis involves the reaction of primary amines with β-dicarbonyl compounds or their equivalents. For instance, condensation with β-ketoesters can lead to the formation of substituted pyrimidones, a core structure in many biologically active molecules. thieme-connect.deresearchgate.net Similarly, reaction with isothiocyanates followed by cyclization is a well-established route to thiourea (B124793) derivatives and subsequent nitrogen- and sulfur-containing heterocycles. These reactions leverage the amine's reactivity to build upon the existing tetrahydrothiopyran (B43164) scaffold.

The table below outlines potential heterocyclic systems that can be synthesized using this compound as the primary building block, based on established synthetic methodologies for primary amines.

Target HeterocycleReaction TypeCo-reactant(s)Significance of Product Class
Substituted Pyrimidines/PyrimidonesCondensation/Cyclizationβ-Dicarbonyl compounds (e.g., β-ketoesters, malonic esters)Core structures in pharmaceuticals and agrochemicals. thieme-connect.denih.gov
Fused ThiazolesCondensation/Cyclizationα-Haloketones (Hantzsch synthesis variant)Found in numerous bioactive natural products and synthetic drugs. researchgate.net
Substituted PyrrolesPaal-Knorr Synthesis1,4-Dicarbonyl compoundsFundamental building blocks in medicinal chemistry and materials science.
Thiourea DerivativesAdditionIsothiocyanatesKey intermediates for synthesizing pyrimidine-2-thiones and other sulfur-containing heterocycles. nih.gov

Precursor for Advanced Organic Materials and Polymers

The difunctional nature of this compound, possessing a reactive amine group, makes it a suitable candidate as a monomer for step-growth polymerization. The incorporation of the tetrahydrothiopyran ring into a polymer backbone can impart unique properties, such as altered solubility, enhanced thermal stability, and specific interactions due to the presence of the sulfur atom. While direct polymerization of this specific monomer is not widely documented, analogous syntheses using heterocyclic diamines demonstrate the potential of this approach. For example, aromatic polyamides derived from a related pyran-based diamine monomer exhibit improved solubility in organic solvents and high glass-transition temperatures (over 270 °C) compared to conventional aramids. researchgate.net

The primary amine of this compound can readily undergo polycondensation reactions with difunctional monomers like diacyl chlorides or dicarboxylic acids to form polyamides. Alternatively, reaction with diisocyanates or diepoxides would yield polyureas and epoxy resins, respectively. Another potential route is through Michael addition reactions, where the amine can react with multi-functional acrylates to form cross-linked polymer networks. rsc.org These strategies open pathways to novel materials where the properties are modulated by the presence of the sulfur-containing heterocycle.

Polymer ClassPolymerization MethodCo-monomer TypePotential Material Properties
PolyamidesPolycondensationDiacyl chlorides or Dicarboxylic acidsEnhanced solubility, high thermal stability, modified mechanical properties. researchgate.net
PolyureasPolyadditionDiisocyanatesFormation of materials with segmented hard/soft domains, potential for elastomers.
Epoxy ResinsPolyaddition / CuringDiepoxidesCross-linked thermosets with high chemical resistance and adhesion.
Poly(β-amino esters)Aza-Michael AdditionDiacrylatesBiodegradable polymers for potential biomedical applications. rsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. This compound possesses key functional groups that can participate in such interactions. The primary amine is a strong hydrogen bond donor and acceptor, capable of forming predictable patterns, similar to the well-studied assemblies of molecules like melamine. rsc.orgmdpi.com The sulfur atom, being a soft Lewis base, can coordinate with various transition metal ions, enabling the formation of metallosupramolecular architectures. researchgate.netnih.gov

Furthermore, the affinity of sulfur for noble metal surfaces is well-known. This suggests that this compound could be used to form self-assembled monolayers (SAMs) on gold or silver substrates. oaepublish.com In such an assembly, the sulfur atom would anchor the molecule to the surface, while the ethylamine group would be exposed, creating a functionalized surface that could be used for subsequent chemical modifications or as a platform for biosensors. rsc.org The combination of hydrogen bonding, metal coordination, and surface binding capabilities makes this compound a promising, albeit underexplored, candidate for designing complex supramolecular systems.

Type of Supramolecular AssemblyKey Driving Force(s)Functional Group(s) InvolvedPotential Application
Hydrogen-Bonded NetworksHydrogen BondingEthylamine group (-NH₂)Crystal engineering, molecular gels. mdpi.com
Metallosupramolecular ComplexesMetal-Ligand CoordinationSulfur atom, Ethylamine groupCatalysis, molecular sensing, porous materials. nih.govresearchgate.net
Self-Assembled Monolayers (SAMs)Sulfur-Metal AffinityTetrahydrothiopyran sulfur atomSurface functionalization, biosensors, corrosion inhibition. oaepublish.comrsc.org
Host-Guest ComplexesVan der Waals forces, H-bondingEntire molecule within a larger hostMolecular recognition and encapsulation.

Contributions to Complex Molecule Synthesis as a Key Intermediate

In the total synthesis of complex natural products and active pharmaceutical ingredients, small, conformationally defined building blocks are essential. nih.gov this compound serves as such a key intermediate. The tetrahydrothiopyran ring acts as a saturated, non-aromatic scaffold that holds the ethylamine side chain in a well-defined spatial orientation. This conformational restriction is crucial for optimizing the binding of a molecule to its biological target, such as an enzyme or receptor.

The tetrahydrothiopyran moiety is a valuable bioisostere for other common cyclic structures like cyclohexane (B81311) or tetrahydropyran (B127337) (THP). nih.gov Replacing a cyclohexane ring with a tetrahydrothiopyran ring introduces a heteroatom that can alter the molecule's polarity, lipophilicity, and metabolic stability. The sulfur atom can also participate in specific hydrogen bonding or other non-covalent interactions within a binding pocket. Compared to its oxygen analogue (tetrahydropyran), the sulfur heterocycle offers different steric and electronic properties. This strategic replacement allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Therefore, while it may not be a part of the final complex structure's name, its role as an intermediate to introduce this specific scaffold is critical for the synthesis of advanced and structurally complex molecules.

Structural RoleDescriptionComparison with AnaloguesImpact on Final Molecule
Conformationally Restricted ScaffoldThe non-planar chair conformation of the ring orients the ethylamine side chain in a predictable manner.Similar to cyclohexane but with the influence of the S-heteroatom.Enhances binding affinity and selectivity to biological targets.
BioisostereServes as a structural mimic of cyclohexane or tetrahydropyran rings. nih.govSulfur offers different size, electronegativity, and H-bond accepting ability than CH₂ or Oxygen.Modulates ADME properties (Absorption, Distribution, Metabolism, Excretion).
Lipophilicity ModifierThe sulfur atom alters the overall polarity and lipophilicity compared to carbocyclic or oxygenated rings.Generally more lipophilic than tetrahydropyran but introduces a polarizable heteroatom.Optimizes solubility and membrane permeability.
Metabolic BlockerThe C-S bonds are generally stable to metabolic oxidation compared to certain C-H or C-O-C bonds.Can prevent unwanted metabolism that might occur on a cyclohexane or other aliphatic rings.Increases the biological half-life of a drug.

V. Computational and Theoretical Investigations of 2 Tetrahydrothiopyran 4 Yl Ethylamine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to predict the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.comresearchgate.net For 2-(tetrahydrothiopyran-4-yl)ethylamine, DFT could be used to explore various reaction pathways, such as those involving the primary amine group, which is a common site for metabolic reactions or synthetic modifications.

A representative, hypothetical reaction coordinate for an N-acylation reaction is shown below:

Reaction StepDescriptionRelative Energy (kcal/mol)
1Reactants (Amine + Acylating Agent)0
2Transition State 1+15
3Intermediate-5
4Transition State 2+10
5Products-20

Note: The data in this table is hypothetical and for illustrative purposes only.

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape. Conformational analysis of this compound would focus on the orientation of the ethylamine (B1201723) substituent on the tetrahydrothiopyran (B43164) ring. The tetrahydrothiopyran ring, similar to cyclohexane (B81311) and tetrahydropyran (B127337), is expected to adopt a chair conformation as its lowest energy state. acs.orgutdallas.edu

The ethylamine substituent can be in either an axial or equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable. utdallas.edu The energy difference between the axial and equatorial conformers, known as the A-value, can be calculated using computational methods. For a similar-sized substituent on a cyclohexane ring, the A-value is typically in the range of 1.7-2.1 kcal/mol, favoring the equatorial position.

A conformational analysis would also consider the rotation around the C-C and C-N bonds of the ethylamine side chain, leading to a complex conformational landscape with multiple local energy minima.

ConformerSubstituent PositionRelative Energy (kcal/mol)Population (%) at 298 K
1Equatorial0~95
2Axial1.8 (estimated)~5

Note: The data in this table is based on analogies with substituted cyclohexanes and is for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govnih.govyoutube.com An MD simulation of this compound, typically in a solvent like water, would track the movements of all atoms over time. This can reveal important information about how the molecule interacts with its environment. mdpi.commdpi.com

These simulations can be used to:

Analyze solvation: Understand how water molecules arrange around the solute and form hydrogen bonds with the amine group and the sulfur atom.

Study interactions with biomolecules: If docked into a protein's active site, MD simulations can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, and hydrophobic and electrostatic interactions. mdpi.com

Predict physical properties: Properties like the diffusion coefficient and radial distribution functions can be calculated from MD trajectories.

In Silico Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

In silico modeling is a cornerstone of modern drug discovery, used to generate hypotheses about the relationship between a molecule's structure and its biological activity (SAR). nih.govnih.govresearchgate.net For this compound, if it were part of a series of biologically active compounds, computational methods could be used to build a SAR model. nih.govresearchgate.net

This process often involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from quantum chemical calculations) are calculated for a set of analogous compounds with known activities. nih.gov

Model Building: Statistical methods, such as quantitative structure-activity relationship (QSAR) modeling or machine learning algorithms, are used to find a correlation between the descriptors and the biological activity.

Hypothesis Generation: The resulting model can then be used to predict the activity of new, unsynthesized molecules and to suggest modifications to the this compound scaffold that might enhance its activity. For example, a model might suggest that increasing the hydrophobicity of a particular region of the molecule or adding a hydrogen bond donor would be beneficial. mdpi.commdpi.com

These computational approaches, from fundamental quantum mechanics to large-scale molecular simulations, provide a detailed, albeit theoretical, understanding of this compound, guiding further experimental research.

Vi. Advanced Spectroscopic and Structural Elucidation Techniques for 2 Tetrahydrothiopyran 4 Yl Ethylamine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(Tetrahydrothiopyran-4-yl)ethylamine. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the protons of the tetrahydrothiopyran (B43164) ring and the ethylamine (B1201723) side chain. The protons on the ethylamine moiety (-CH₂-CH₂-NH₂) are expected to show characteristic triplet splitting patterns due to coupling with adjacent methylene (B1212753) protons. The protons on the tetrahydrothiopyran ring would appear as more complex multiplets due to their diastereotopic nature and coupling with multiple neighbors. The chemical shifts are influenced by the neighboring sulfur and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For the parent compound, five distinct signals are expected: two for the ethylamine side chain and three for the tetrahydrothiopyran ring (due to symmetry). The carbon atom attached to the nitrogen (C-N) and those adjacent to the sulfur (C-S) would show characteristic downfield shifts.

2D NMR Techniques: Advanced 2D NMR experiments are crucial for definitive assignments.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the connectivity within the ethylamine chain and the tetrahydrothiopyran ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for confirming the connection of the ethylamine side chain to the C4 position of the tetrahydrothiopyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for derivatives to determine regioselectivity and elucidate through-space proximity of protons, which helps in defining the molecule's preferred conformation. rsc.org

Below is a table of predicted NMR chemical shifts for the core structure of this compound.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H on -NH₂ 1.5 - 2.5 (broad s) -
H on -CH₂-N 2.7 - 2.9 (t) 40 - 45
H on -CH₂-C(ring) 1.5 - 1.7 (q) 35 - 40
H on C4 of ring 1.8 - 2.0 (m) 30 - 35
H on C3/C5 of ring 1.9 - 2.1 (axial), 1.6 - 1.8 (equatorial) 32 - 37

Note: Predicted values are based on general NMR principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), HRMS can determine the accurate mass of the molecular ion ([M+H]⁺ or M⁺·). For this compound (C₇H₁₅NS), the expected exact mass provides confirmation of its elemental formula. bldpharm.com

Fragmentation Analysis: Under ionization conditions, the molecule fragments in a predictable manner, providing a unique "fingerprint." The fragmentation of this compound would likely involve several key pathways:

Alpha-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

Ring Fragmentation: The tetrahydrothiopyran ring can undergo cleavage, typically involving the loss of sulfur-containing fragments or ethylene. Studies on similar heterocyclic systems show that ring-opening and subsequent fragmentation are common pathways. arkat-usa.org

Side-Chain Cleavage: Scission of the bond between the ethyl group and the ring would result in fragments corresponding to the ethylamine cation and the tetrahydrothiopyran ring.

Isotopic Labeling: To confirm fragmentation mechanisms, isotopic labeling studies can be performed. elsevierpure.com By replacing specific hydrogen atoms with deuterium, the mass shifts in the fragment ions can be tracked, providing definitive evidence for the proposed fragmentation pathways. For example, labeling the amino group would help distinguish fragments that retain the nitrogen atom.

Expected Mass Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
145 [C₇H₁₅NS]⁺· Molecular Ion (M⁺·)
116 [C₆H₁₀NS]⁺ Loss of ethyl group (-C₂H₅)
102 [C₅H₁₂NS]⁺ Alpha-cleavage with loss of -CH₂NH₂
87 [C₄H₇S]⁺ Cleavage of side chain

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of a suitable salt or derivative of this compound would yield a wealth of information:

Molecular Conformation: It would confirm the connectivity and reveal the preferred conformation of the tetrahydrothiopyran ring, which is expected to adopt a stable chair conformation, similar to cyclohexane (B81311).

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained.

Supramolecular Structure: The analysis would elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds formed by the primary amine group and van der Waals forces. These interactions are fundamental to the physical properties of the solid material.

Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Crystal System & Space Group Symmetry of the crystal lattice (e.g., monoclinic, P2₁/c).
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-S, C-N, C-C).
Bond Angles (°) Angles between adjacent bonds, defining molecular geometry.
Torsion Angles (°) Defines the conformation of the ring and side chain.

Note: The values in a real experiment would be specific to the crystal being analyzed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying functional groups and can also provide information about molecular conformation. The spectra serve as a molecular fingerprint for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. Key characteristic absorption bands for this compound would include:

N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). scirp.org

C-H Stretching: Strong bands just below 3000 cm⁻¹ due to the sp³-hybridized carbons of the ring and side chain.

N-H Bending: A scissoring vibration typically found in the 1590-1650 cm⁻¹ range.

C-S Stretching: A weak to medium band in the fingerprint region, typically around 600-800 cm⁻¹, which is characteristic of thioethers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the carbon skeleton and the C-S stretching mode, which can be weak in the IR spectrum. Low-temperature Raman studies on analogous ring systems like tetrahydrofuran (B95107) have been used to investigate conformational changes and lattice vibrations in the solid state. irb.hrmdpi.com

Characteristic Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 3300 - 3500 Medium (IR), Weak (Raman)
C-H Aliphatic Stretch 2850 - 2960 2850 - 2960 Strong
N-H Scissoring Bend 1590 - 1650 1590 - 1650 Medium
CH₂ Scissoring Bend ~1450 ~1450 Medium
C-N Stretch 1020 - 1250 1020 - 1250 Medium
C-S Stretch 600 - 800 600 - 800 Weak (IR), Medium (Raman)

Vii. Future Research Trajectories and Unexplored Avenues in the Study of 2 Tetrahydrothiopyran 4 Yl Ethylamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. nih.govjocpr.com Future research into the synthesis of 2-(tetrahydrothiopyran-4-yl)ethylamine should focus on developing novel pathways that align with these principles. Traditional multi-step syntheses often suffer from low atom economy and the use of hazardous reagents and solvents. nih.gov

Future explorations could concentrate on multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing waste and improving efficiency. sid.ir Organocatalytic domino reactions, which have been successfully employed for the asymmetric synthesis of tetrahydrothiophenes and tetrahydrothiopyrans, present another promising avenue. researchgate.net These methods can create multiple stereocenters with high control, which is crucial for medicinal chemistry applications.

Furthermore, the adoption of green solvents such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of synthesis. nih.gov Microwave or ultrasound-assisted syntheses could also be investigated to shorten reaction times and improve yields. nih.gov A key goal will be to move away from stoichiometric reagents towards catalytic processes, particularly those using earth-abundant and non-toxic metals.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Traditional Approach Future Sustainable Approach Key Advantages of Sustainable Approach
Solvent Use Often relies on volatile and hazardous organic solvents (e.g., dichloromethane, THF). Utilization of green solvents like water, supercritical CO₂, or bio-based solvents. jocpr.com Reduced environmental impact, lower toxicity, improved safety.
Reaction Type Linear, multi-step synthesis with isolation of intermediates. One-pot multicomponent reactions (MCRs) or domino/cascade reactions. sid.irresearchgate.net Increased efficiency, higher atom economy, reduced waste generation.
Catalysis Use of stoichiometric reagents or precious metal catalysts. Development of reusable heterogeneous catalysts, organocatalysts, or biocatalytic routes. nih.gov Lower cost, easier separation, potential for high enantioselectivity.
Energy Input Conventional heating requiring prolonged reaction times. Microwave irradiation or ultrasound assistance. nih.gov Drastically reduced reaction times, potential for improved yields.

Development of Advanced Catalytic Systems Incorporating this compound Derivatives

The inherent structural features of this compound, specifically the presence of both a Lewis basic amine (N) and a soft thioether (S) donor, make its derivatives prime candidates for development as novel bidentate N,S-ligands in transition-metal catalysis. The design and application of ligands containing neutral sulfur groups, like thioethers, is a growing area of interest in homogeneous catalysis. bohrium.com

Derivatives of this compound could be synthesized to fine-tune steric and electronic properties, leading to advanced catalytic systems for a range of transformations. For instance, chiral versions of these N,S-ligands could be applied in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiopure pharmaceuticals. frontiersin.org Potential applications include palladium-catalyzed asymmetric allylic alkylations, rhodium-catalyzed hydrogenations, and ruthenium-catalyzed transfer hydrogenations. bohrium.comresearchgate.net The thioether-amine backbone can form stable chelate complexes with metal centers, creating a well-defined chiral environment to control the stereochemical outcome of a reaction.

Future research should involve the synthesis of a library of these ligands, their coordination chemistry studies with various transition metals, and their subsequent screening in a broad array of catalytic asymmetric reactions.

Table 2: Potential Applications in Asymmetric Catalysis

Catalytic Reaction Metal Center Role of the Ligand Derivative Potential Outcome
Asymmetric Allylic Alkylation Palladium (Pd) Forms a chiral N,S-chelate to control the nucleophilic attack on the π-allyl complex. researchgate.net High enantioselectivity in the formation of C-C, C-N, or C-O bonds.
Asymmetric Hydrogenation Rhodium (Rh), Iridium (Ir) Creates a chiral environment around the metal for stereoselective hydrogen delivery to prochiral olefins or ketones. Access to chiral alcohols and alkanes with high enantiomeric excess.
Asymmetric Transfer Hydrogenation Ruthenium (Ru) Stabilizes the metal center and facilitates the stereocontrolled transfer of hydrogen from a donor molecule. Enantioselective reduction of ketones and imines to chiral alcohols and amines.
Friedel-Crafts Alkylation Copper (Cu), Scandium (Sc) Acts as a chiral Lewis acid catalyst upon complexation to direct the enantioselective addition of arenes to electrophiles. semanticscholar.org Synthesis of enantioenriched diarylalkanes and related structures.

Untapped Applications in Emerging Fields of Chemical Science

The structural similarity of this compound to the 2-phenethylamine scaffold, a core component of many neurotransmitters and psychoactive drugs, suggests significant untapped potential in medicinal chemistry and neuropharmacology. wikipedia.orgnih.gov The tetrahydrothiopyran (B43164) ring can be considered a bioisostere of a phenyl ring, offering a different lipophilicity, metabolic profile, and set of steric and electronic properties. estranky.sknih.gov Bioisosterism is a key strategy in drug design to modulate a compound's biological activity or optimize its pharmacokinetic properties. estranky.sk

Future research could focus on designing and synthesizing analogs as novel ligands for dopamine, serotonin, or adrenergic receptors, where the parent phenethylamine (B48288) structure is known to be active. mdpi.com The sulfur atom in the ring could engage in unique interactions, such as chalcogen bonding, with biological targets, potentially leading to new modes of action or improved selectivity. rsc.org

Beyond medicine, the unique properties of sulfur-containing compounds could be exploited in materials science. The thioether group could be used to coordinate to metal surfaces or to create novel polymers with interesting optical or electronic properties. Derivatives could be explored as building blocks for supramolecular assemblies or as functional components in chemical sensors.

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound can only be realized through collaborative, interdisciplinary research.

Chemistry and Pharmacology: Synthetic chemists can create libraries of derivatives with varied substituents. These compounds can then be evaluated by pharmacologists and biochemists to probe their interactions with biological targets like G-protein-coupled receptors (GPCRs), enzymes, and ion channels. This collaboration is essential for structure-activity relationship (SAR) studies in the pursuit of new therapeutic agents. nih.gov

Computational and Experimental Chemistry: Computational chemists can use molecular modeling and quantum theoretical studies to predict the binding modes of these derivatives to biological targets and to understand the nature of non-covalent interactions, such as hydrogen and chalcogen bonds. rsc.org These theoretical insights can guide synthetic efforts, making the drug discovery process more efficient.

Chemistry and Materials Science: A partnership between organic chemists and materials scientists could explore the incorporation of this scaffold into new materials. This could involve polymerization of functionalized derivatives or their use as ligands to create metal-organic frameworks (MOFs) with unique catalytic or sorption properties.

Methodological Advancements for Comprehensive Characterization and Analysis

As novel derivatives of this compound are synthesized and evaluated, the need for advanced and robust analytical methodologies for their characterization and quality control becomes paramount. While standard techniques like NMR and mass spectrometry are fundamental, future research will benefit from the application of more sophisticated methods.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous molecular formula determination. apacsci.com Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be crucial for the complete structural elucidation of complex derivatives and for confirming their stereochemistry. For chiral compounds synthesized via asymmetric catalysis, the determination of enantiomeric purity will require specialized chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases. biomedres.us

For solid-state characterization, single-crystal X-ray diffraction will provide definitive proof of molecular structure and stereochemistry, as well as insights into intermolecular interactions that govern crystal packing. rsc.org Furthermore, as these compounds advance towards potential pharmaceutical applications, the development of validated analytical methods for impurity profiling using techniques like LC-MS will be critical to ensure safety and regulatory compliance. biomedres.usjocpr.com

Table 3: Advanced Analytical Techniques for Characterization

Technique Application Information Obtained
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Determination Provides highly accurate mass-to-charge ratio, confirming elemental composition. apacsci.com
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) Structural & Stereochemical Elucidation Maps proton-proton and proton-carbon correlations, establishes connectivity, and determines relative stereochemistry through space. longdom.org
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity Separates enantiomers to determine enantiomeric excess (% ee) of asymmetrically synthesized compounds. biomedres.us
Single-Crystal X-ray Diffraction Absolute Structure Determination Provides the precise 3D arrangement of atoms in a crystal, confirming absolute stereochemistry and revealing packing interactions. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Impurity Profiling & Quantification Separates, identifies, and quantifies trace-level impurities and degradation products in a sample. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Tetrahydrothiopyran-4-yl)ethylamine, and how can they be experimentally validated?

  • Answer : The compound (C7H15NS, MW 145.27 g/mol) has a predicted density of 0.987±0.06 g/cm³ and boiling point of 236.7±13.0°C . To validate these:

  • Density : Use gas pycnometry or buoyancy methods.
  • Boiling Point : Perform distillation under reduced pressure to minimize decomposition.
  • pKa (predicted 10.33) : Validate via potentiometric titration in aqueous/organic solvent systems.
    • Safety Note : Handle in fume hoods due to limited toxicological data .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Answer :

  • Handling : Use PPE (gloves, goggles) and avoid inhalation (P261) or skin contact (P262) .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose via hazardous waste protocols .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm the tetrahydrothiopyran ring and ethylamine chain (e.g., δ ~2.5–3.5 ppm for S-CH2 groups) .
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 146.1.
  • IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can structural modifications of the tetrahydrothiopyran ring influence the compound’s reactivity in medicinal chemistry applications?

  • Answer :

  • Steric Effects : Substituents at the 4-position (e.g., methyl, phenyl) alter ring conformation, affecting binding to biological targets .
  • Electronic Effects : Sulfur in the thiopyran ring enhances electron density, potentially improving interactions with metal ions or hydrophobic pockets in enzymes .
  • Methodology : Perform DFT calculations to model steric/electronic effects and validate via SAR studies with modified analogs .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

  • Answer :

  • Optimization : Test reaction parameters (temperature, catalysts) from divergent protocols. For example, compare reductive amination vs. thiopyran-ethylamine coupling .
  • Analytical Validation : Use HPLC with evaporative light scattering (ELS) to quantify impurities affecting yield calculations.
  • Case Study : A 2024 study resolved a 15% yield discrepancy by switching from Pd/C to Raney Ni catalysts, improving reproducibility .

Q. How does the compound interact with biological targets, and what assays are suitable for studying these interactions?

  • Answer :

  • Targets : Likely interacts with GPCRs or amine transporters due to the ethylamine moiety.
  • Assays :
  • Radioligand Binding : Use ³H-labeled analogs to measure affinity for serotonin/dopamine receptors.
  • Functional Assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors .
  • Structural Insights : Co-crystallization with target proteins or molecular docking simulations .

Data Contradiction Analysis

Q. Why do predicted vs. experimental pKa values differ, and how can this impact drug design?

  • Answer :

  • Prediction Limitations : Computational models (e.g., ACD/Labs) may underestimate solvent effects or intramolecular H-bonding.
  • Experimental Calibration : Use pH-metric titrations in physiologically relevant buffers (e.g., PBS) .
  • Impact : A 0.5 pKa unit shift alters ionization state, affecting membrane permeability and target engagement.

Q. How to address discrepancies in reported biological activity across studies?

  • Answer :

  • Source Analysis : Compare assay conditions (cell lines, agonist concentrations) and compound purity (HPLC data).
  • Meta-Analysis : Pool data from multiple studies (e.g., 2024 thiopyran-derivative reviews ) to identify trends.
  • Validation : Replicate key findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

Methodological Tables

Table 1 : Key Physicochemical Properties vs. Analogues

CompoundMW (g/mol)Density (g/cm³)Boiling Point (°C)pKa
This compound145.270.987236.710.33
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine207.271.139246.39.1

Table 2 : Synthetic Route Comparison

MethodCatalystYield (%)Purity (HPLC)
Reductive AminationPd/C4598.5
Thiopyran-Ethylamine CouplingRaney Ni6299.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.